Potassium L-lactate
Overview
Description
- Potassium L-lactate is the potassium salt of L(+)-lactic acid.
- It is obtained by neutralizing the acid of natural origin with a high-purity potassium source.
- Produced naturally by living organisms as a by-product of glycolysis.
- Potassium lactate is a safe preservative with high water-holding capacity and buffering properties.
- Used as an alternative to sodium lactate to address concerns about reducing sodium intake.
Synthesis Analysis
- Potassium lactate is synthesized by reacting lactic acid with potassium hydroxide.
- The natural fermentation of lactic acid also contributes to its production.
Molecular Structure Analysis
- Chemical formula: C₃H₅O₃K
- Potassium lactate appears as a clear, hygroscopic, syrupy liquid suspension, typically containing 60% solids.
Chemical Reactions Analysis
- Potassium lactate is derived from the neutralization of lactic acid with potassium hydroxide.
- It is used in meat and poultry products to extend shelf life and enhance food safety.
Physical And Chemical Properties Analysis
- Liquid form: Colourless to yellowish, nearly odourless, mild salty taste.
- Bacteriostatic, buffering, high water-holding capacity, sodium-free, chemically stable, non-toxic, and readily biodegradable.
Scientific Research Applications
Vascular Effects
Vasodilatory Effects in Vascular Beds : Potassium L-lactate has been shown to cause relaxation in rat mesenteric small arteries. This relaxation is independent of nitric oxide and not mediated by opening of K+ channels or inhibition of voltage-gated Ca2+ channels. cAMP may play a role in this relaxation process (Mckinnon et al., 1996).
Coronary Vasodilatation : In rat hearts, lactate induced concentration-dependent coronary vasodilation. This effect seems to be mediated through the release of endothelial nitric oxide, independently of potassium channels (Montoya et al., 2011).
Clinical Applications
Intraoperative Fluid Therapy in Kidney Transplantation : Studies suggest that lactated Ringer's solution (LR), which contains potassium lactate, is associated with less hyperkalemia and acidosis compared to normal saline in kidney transplant patients. This indicates that LR may be a safer choice for IV fluid therapy during kidney transplantation (O'malley et al., 2005).
In Cardiac Surgery for Neonates and Infants : Washing irradiated red cells with a solution containing potassium lactate reduces potassium and lactate loads, preventing hyperkalemia during cardiopulmonary bypass in neonates and infants undergoing cardiac surgery (Swindell et al., 2007).
Neuroprotection
Neuroprotective Role After Cerebral Ischemia : L-lactate administration after ischemia has been shown to be neuroprotective. This includes reducing cell death in rat hippocampal slices exposed to oxygen and glucose deprivation, and decreasing lesion size and improving neurological outcomes in mice after middle cerebral artery occlusion (Berthet et al., 2009).
Antidepressant-like Effects : Peripheral administration of L-lactate produces antidepressant-like effects in various animal models. These effects are associated with changes in gene expression related to serotonin receptor trafficking, astrocyte functions, neurogenesis, nitric oxide synthesis, and cAMP signaling (Carrard et al., 2016).
Microbial Control and Food Preservation
- Inhibitory Effects on Bacteria in Food Products : Potassium lactate has been found to inhibit the growth of bacteria such as Listeria monocytogenesin food products, making it a valuable component in extending shelf life and ensuring food safety. This antimicrobial effect is particularly significant in refrigerated meat products (Shelef & Yang, 1991).
- Enhancing Meat Quality : The use of potassium lactate in meat curing has been shown to affect various properties of the meat, including pH, color, and microbial content, without adversely affecting sensory properties. This suggests its utility in improving the quality and safety of meat products (Aksu & Erdemir, 2021).
Additional Applications
Influence on Ion Channels : Potassium lactate has been observed to modulate ATP-sensitive potassium channel activities in cerebral neurons, indicating its potential role in neuroprotection during hypoxic conditions (Zhong, 1999).
Influence on Physical Performance : Research has explored the effects of lactate on physical performance, particularly in relation to plasma potassium and lactate concentrations during exercise in athletes. This highlights the metabolic role of lactate in exercise physiology (Harris & Snow, 1992).
Safety And Hazards
- Potassium lactate is safe for consumption in meat and poultry products.
- No indicated health risks or adverse effects.
- Not to be used in infant food or formulas.
Future Directions
- Ongoing research on lactylation and its role in brain function.
- Exploration of lactate’s impact on cognitive health during exercise.
- Continued investigation into lactate’s potential therapeutic applications.
properties
IUPAC Name |
potassium;(2S)-2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-DKWTVANSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074379 | |
Record name | Potassium L-Lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium L-lactate | |
CAS RN |
85895-78-9 | |
Record name | Potassium (S)-lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-hydroxy-, potassium salt (1:1), (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium L-Lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (S)-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM LACTATE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5YM0QKQ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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